Isobutyl cinnamate
Description
Overview of Isobutyl Cinnamate (B1238496) as a Chemical Compound
Isobutyl cinnamate, systematically named 2-methylpropyl (2E)-3-phenylprop-2-enoate, is an ester with the chemical formula C13H16O2. nih.govfishersci.no Its molecular structure is characterized by the esterification of cinnamic acid with isobutanol. zhishangchem.com This structure, containing both a benzene (B151609) ring and an ester functional group, imparts dual properties of an aromatic compound and an ester. zhishangchem.com While relatively stable, it can undergo hydrolysis and oxidation under specific conditions. zhishangchem.com It is practically insoluble in water but readily dissolves in organic solvents like ethanol (B145695) and ether. zhishangchem.comchemicalbook.com
Research Significance of this compound in Diverse Fields
The distinct properties of this compound have made it a compound of interest in several key areas of scientific inquiry.
In the pharmaceutical sector, this compound and its derivatives are being explored for their potential biological activities. ontosight.ai Research has indicated that cinnamic acid derivatives, including esters like this compound, may possess antimicrobial properties. jocpr.com Specifically, this compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. jocpr.com The ester and amide groups within these derivatives are thought to contribute to their antimicrobial effects. jocpr.com Furthermore, its UV-absorbing capabilities have led to its investigation for use in skincare formulations. chemimpex.com
This compound plays a role in the field of materials science, particularly in the development of polymers. chemimpex.com Its ester structure can lend certain film-forming properties and compatibility, making it a candidate as a modifier or additive for coatings and resins. zhishangchem.com In coatings, it has the potential to enhance the flexibility and adhesion of resins. zhishangchem.com The double bond in the this compound molecule can participate in cross-linking reactions during the synthesis of unsaturated resins, which can improve the hardness and chemical stability of the resulting material. zhishangchem.com Recent studies have also explored the use of cinnamates, including this compound, as plasticizers for bioplastics like polylactide (PLA), demonstrating their ability to increase the material's ductility. mdpi.com
The synthesis of this compound is a focus within the principles of green chemistry, which aims to develop more environmentally benign chemical processes. researchgate.net Traditional synthesis methods often involve Fischer esterification, where cinnamic acid and an alcohol react in the presence of an acid catalyst. apsu.edu Current research is exploring more sustainable approaches. For instance, studies have investigated the use of deep eutectic solvents (DESs) as recyclable catalysts for the esterification of cinnamic acid with isobutanol. researchgate.net These green solvents offer a promising alternative to conventional catalysts. researchgate.net Other research in green chemistry has looked at solventless synthesis methods and the use of biocatalysts to produce cinnamic acid esters, further reducing the environmental impact of their production. mygreenlab.orgresearchgate.net
Materials Science and Polymer Research Applications
Historical Context of Cinnamate Derivatives in Medicinal Chemistry
Cinnamic acid and its derivatives have a long history of use and study in medicinal chemistry. These compounds are naturally occurring and can be found in various plants. rasayanjournal.co.in Their versatile chemical structure, featuring an aromatic ring and a double bond, has made them attractive starting points for the synthesis of a wide array of pharmacologically active molecules. rasayanjournal.co.in Historically, research has focused on the diverse biological activities of cinnamate derivatives, including their application as flavoring agents, in perfumery, and in pharmaceuticals. rasayanjournal.co.in The ability to functionalize the carboxylic acid group of cinnamic acid has been a key strategy in the rational design of new bioactive derivatives with potential applications across the pharmaceutical, food, and chemical industries. beilstein-journals.org
Chemical Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZUZPKOFSOVET-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, sweet fruity balsamic odour | |
| Record name | Isobutyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Isobutyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.001-1.005 | |
| Record name | Isobutyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-67-8 | |
| Record name | Isobutyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl cinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOBUTYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NCI0MR7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies for Isobutyl Cinnamate and Its Derivatives
Conventional Synthetic Routes
Traditional methods for synthesizing cinnamate (B1238496) esters have been well-established for many years and are still widely referenced.
The most direct and common method for preparing isobutyl cinnamate is the Fischer-Speier esterification of cinnamic acid with isobutanol. zhishangchem.comsapub.orgresearchgate.net This acid-catalyzed reaction involves the protonation of the carbonyl group of cinnamic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the isobutanol. mdpi.com Subsequent dehydration yields the this compound ester.
The general mechanism involves the activation of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to make the carbonyl carbon more susceptible to attack by the alcohol. sapub.orgmdpi.com A study on the esterification of trans-cinnamic acid with various alcohols, including isobutanol, highlighted the use of sulfuric acid as a catalyst. sapub.org The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants, usually the alcohol, is used, or the water formed during the reaction is removed.
A kinetic study of the esterification of trans-cinnamic acid with n-butanol using a Preyssler heteropolyacid catalyst anchored on a silica (B1680970) framework provided insights into the reaction mechanism, suggesting a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model where the surface reaction is the rate-limiting step. conicet.gov.ar While this study used n-butanol, the fundamental principles are applicable to isobutanol as well.
| Reactants | Catalyst | Key Findings |
| Cinnamic Acid, Isobutanol | Sulfuric Acid | A standard method for preparing this compound, often used in undergraduate laboratory settings. sapub.orgresearchgate.net |
| trans-Cinnamic Acid, n-Butanol | Preyssler Heteropolyacid on Silica | The reaction follows a Langmuir-Hinshelwood model, with the surface reaction being the rate-determining step. conicet.gov.ar |
The Perkin reaction, discovered by William Henry Perkin, is a classic method for synthesizing cinnamic acids from aromatic aldehydes. scribd.comwikipedia.org It involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com The resulting α,β-unsaturated aromatic acid, cinnamic acid, can then be esterified to produce this compound.
The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. byjus.com A subsequent dehydration and hydrolysis yield the cinnamic acid. byjus.com While effective, the Perkin reaction can be limited by the formation of side products and may require high temperatures and long reaction times. uns.ac.id
Modifications to the Perkin reaction have been developed to improve yields and expand its applicability. One such modification involves using tertiary amines as catalysts instead of inorganic salts. researchgate.net Another variation, the Perkin-Oglialoro reaction, has been used to synthesize α-aryloxy cinnamic acids, though it can result in low yields. ias.ac.in For aldehydes with electron-donating groups, where the standard Perkin reaction gives poor yields, the Knoevenagel and Doebner modifications can be more successful, although they often require extended reaction times. jocpr.com
| Reaction | Key Features | Limitations |
| Standard Perkin Reaction | Condensation of an aromatic aldehyde and an acid anhydride using an alkali salt catalyst to form cinnamic acid. scribd.comwikipedia.org | Can have low yields with certain substrates and may require harsh conditions. uns.ac.idresearchgate.net |
| Perkin-Oglialoro Modification | Used for the synthesis of α-aryloxy cinnamic acids. ias.ac.in | Often results in very low product yields. ias.ac.in |
| Doebner Modification | Uses basic solvents like pyridine (B92270) and piperidine, leading to decarboxylation and the formation of cinnamic acid. thepharmajournal.com | Can require long reaction times. jocpr.com |
Esterification of Cinnamic Acid with Isobutanol
Advanced and Green Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.
A notable green approach to this compound synthesis involves the use of Deep Eutectic Solvents (DESs) as catalysts. researchgate.net DESs are mixtures of compounds that have a much lower melting point than their individual components. researchgate.net A study investigated the synthesis of this compound via the esterification of cinnamic acid and isobutanol using DESs composed of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (PTSA). researchgate.netwanfangdata.com.cn
The research demonstrated that these DESs act as efficient and recyclable catalysts. researchgate.net The process parameters, including catalyst loading, stirring speed, reactant molar ratio, and temperature, were optimized using response surface methodology. researchgate.net The kinetic data for the esterification were determined, and a pseudo-homogeneous model was successfully used to describe the reaction kinetics. researchgate.net The catalyst showed good stability and could be recycled for at least six consecutive cycles, highlighting its potential for industrial application. researchgate.net
| DES Catalyst | Reactants | Optimal Conditions | Key Outcome |
| Choline chloride (ChCl) and p-toluenesulfonic acid (PTSA) | Cinnamic Acid, Isobutanol | Optimized via Response Surface Methodology | Efficient, green, and recyclable catalytic system for this compound synthesis. researchgate.net |
| ChCl-3PTSA | Cinnamic Acid, Methanol | Studied for methyl cinnamate synthesis | Showed excellent catalytic effect and stability over multiple cycles. researchgate.net |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of cinnamate esters, offering significant reductions in reaction times compared to conventional heating methods. mdpi.comnih.gov
One study reported the microwave-assisted synthesis of cinnamyl long-chain aroma esters through the esterification of cinnamyl alcohol with various acidic reagents under solvent-free conditions. mdpi.comnih.gov While conventional heating required 30–65 hours to achieve high yields, microwave irradiation reduced the synthesis time to just 10–20 minutes. mdpi.com Another green method for synthesizing ethyl cinnamates employed a microwave-assisted Horner-Wadsworth-Emmons (HWE) reaction, which also benefited from shorter reaction times. nih.govacs.org
| Synthesis Method | Reactants | Reaction Time (Microwave) | Reaction Time (Conventional) |
| Esterification | Cinnamyl alcohol, Acid anhydrides/Dicarboxylic acids | 10–20 minutes | 30–65 hours |
| Horner-Wadsworth-Emmons | Aromatic aldehydes, Triethyl phosphonoacetate | 20 minutes | Prolonged times |
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This is often achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports one reactant into the phase containing the other reactant.
A green chemistry procedure for the synthesis of cinnamate esters utilized Aliquat® 336 as a solid-liquid phase-transfer catalyst under microwave irradiation. researchgate.net This method proved effective for the reaction of potassium cinnamates with alkyl halides. researchgate.net Another study investigated the kinetics of synthesizing cinnamyl acetate (B1210297) from cinnamyl bromide and sodium acetate using various quaternary ammonium bromides as phase-transfer catalysts. researchgate.net The results indicated that catalysts with longer alkyl chains exhibited better performance, and the reaction rate was significantly influenced by factors such as temperature and the amount of catalyst. researchgate.net Phase-transfer catalysis has also been employed in the asymmetric Michael addition to cinnamate ester synthetic equivalents, demonstrating its utility in stereoselective synthesis. mdpi.com
| PTC Catalyst | Reaction Type | Key Findings |
| Aliquat® 336 | Esterification of potassium cinnamates with alkyl halides | Effective solid-liquid PTC under microwave irradiation. researchgate.net |
| Quaternary ammonium bromides | Synthesis of cinnamyl acetate from cinnamyl bromide and sodium acetate | Catalyst performance improves with longer alkyl chain length; reaction kinetics were studied. researchgate.net |
| Cinchona-derived quaternary ammonium salts | Asymmetric Michael addition to cinnamate ester equivalents | Enables stereoselective synthesis. mdpi.com |
Aqueous-Phase Synthesis and Derivatization
The use of water as a solvent in chemical synthesis represents a significant step towards greener chemistry. For cinnamic acid derivatization, aqueous-phase methods offer an environmentally benign alternative to traditional organic solvents. A notable example involves the use of isobutyl chloroformate in water to produce O-protected amide derivatives of hydroxycinnamic acid in excellent yields. beilstein-journals.orgnih.gov In this method, a mixed anhydride is formed, which then smoothly converts to the corresponding amide at room temperature. beilstein-journals.orgnih.gov This approach highlights the potential of water as a viable medium for such transformations, minimizing the environmental impact associated with volatile organic solvents. beilstein-journals.orgnih.gov
Another aqueous-phase method involves the carbonylation of alkenyl halides. Researchers have reported the preparation of cinnamic acid under aqueous flow conditions using an amphiphilic polystyrene-poly(ethylene glycol) resin-supported palladium-diphenylphosphine catalyst. beilstein-journals.orgbeilstein-journals.org This demonstrates the feasibility of complex, catalyzed C-C bond formations in an aqueous environment.
Flow Chemistry Approaches for Cinnamic Acid Derivatization
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net This technology has been successfully applied to the derivatization of cinnamic acids.
One application is the use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in a continuous flow mechanochemistry setup to synthesize cinnamic acid amides and hydrazides in moderate yields. beilstein-journals.orgnih.gov This method has demonstrated impressive scalability, with the capacity to produce 100-gram quantities of amide products with yields around 90%. beilstein-journals.orgnih.gov
Photochemical reactions in flow systems also provide an innovative route to cinnamic acid derivatives. A notable process involves the α-selective carboxylation of styrenes using unreactive CO2 gas at atmospheric pressure, facilitated by an organic photosensitizer. thieme-connect.com This one-step method is significant for its ability to utilize CO2 as a C1 building block under mild conditions. thieme-connect.com
The table below summarizes key flow chemistry approaches for cinnamic acid derivatization.
| Technology | Reagents/Catalyst | Product Type | Key Advantages |
| Mechanochemistry | EDC·HCl | Amides, Hydrazides | Scalable to 100g scale with ~90% yields. beilstein-journals.orgnih.gov |
| Aqueous Carbonylation | Alkenyl halide, Pd-phosphine catalyst | Cinnamic Acid | Utilizes an aqueous flow system. beilstein-journals.orgbeilstein-journals.org |
| Photochemistry | Styrenes, CO₂, Organic photosensitizer | Cinnamic Acids | Uses CO₂ at atmospheric pressure; mild conditions. thieme-connect.com |
Derivatization Strategies for Enhanced Biological Activities
The basic structure of cinnamic acid, comprising a phenyl ring, an acrylic acid group, and a conjugated double bond, offers multiple sites for modification to enhance biological activity. nih.govnih.gov Researchers have explored various strategies, including modifying the core skeleton, synthesizing amides and esters, introducing halogens, and employing enzymes to create novel derivatives with improved pharmacological profiles. nih.govresearchgate.net
Structural Modifications of the Cinnamate Skeleton
Modifications to the core cinnamate skeleton are crucial for tuning the biological properties of the resulting derivatives. The phenyl ring and the carboxylic acid group are primary targets for alteration, as they significantly influence antibacterial and other biological activities. mdpi.comresearchgate.net For instance, the introduction of substituents onto the phenyl ring of a cinnamic acid moiety attached to betulinic acid was explored to create potent HIV inhibitors. nih.gov Similarly, replacing the cinnamate phenyl ring with various heterocycles has been investigated. nih.gov The nature and position of these substituents play a critical role in either enhancing or diminishing the biological efficacy of the synthesized compounds. nih.gov
Synthesis of Cinnamides and Substituted Cinnamates
The conversion of the carboxylic acid group of cinnamic acid into esters and amides is a common and effective strategy for generating derivatives with diverse biological activities. researchgate.netpcbiochemres.com In a study comparing cinnamates and cinnamides for antimicrobial properties, ester derivatives were generally found to be more bioactive than their amide counterparts against fungal strains. nih.gov For example, butyl cinnamate was identified as a potent antifungal agent. nih.gov Conversely, certain cinnamides showed promising antibacterial activity, suggesting the importance of the isopropyl group for this effect. nih.gov
Synthetic methods for cinnamides often involve activating the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used to couple cinnamic acid with amines, such as in the synthesis of novel cinnamides bearing 1,2,3-triazole functionalities, which have shown antiproliferative effects on melanoma cells. scielo.brufmg.br Other methods employ phosphorus trichloride (B1173362) (PCl₃) for the in situ generation of the active acid chloride, which can then be converted to esters or amides in good yields. beilstein-journals.orgnih.gov
Synthesis of Halogenated Cinnamic Acid Derivatives
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the cinnamic acid structure is a well-established strategy for enhancing biological, particularly antimicrobial, activity. researchgate.net The addition of halogens to the side chain has been shown to cause a remarkable increase in the growth-inhibitory effect of cinnamic acid. pcbiochemres.comjocpr.com For example, dibromo cinnamic acid exhibited strong antibacterial and good antifungal properties. pcbiochemres.comjocpr.com
The rationale behind this strategy is that halogens can alter the compound's physicochemical properties, such as lipophilicity and electronic character, and potentially participate in halogen bonding with biological targets. ontosight.ai Research has led to the synthesis of various halogenated derivatives, including di-, tri-, and tetra-halogenated N-arylcinnamanilides, which have been tested for antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com
The table below presents examples of halogenated cinnamic acid derivatives and their noted effects.
| Derivative Type | Halogen Position | Observed Activity |
| Dibromo Cinnamic Acid | Side Chain | Strong antibacterial and antifungal properties. pcbiochemres.comjocpr.com |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Phenyl Ring | Potent activity against methicillin-resistant S. aureus (MRSA). mdpi.com |
| 4-chlorocinnamic and 3,4-dichlorocinnamic acid anilides | Phenyl Ring | Designed for presumed antibacterial activity. researchgate.net |
Enzymatic Synthesis and Biotransformation
Enzymatic methods, or biotransformations, are gaining prominence as a green and highly specific alternative for synthesizing cinnamic acid derivatives. researchgate.net Lipases are commonly used enzymes for this purpose due to their ability to catalyze esterification reactions with high efficiency and selectivity under mild conditions. pcbiochemres.comjocpr.com The use of immobilized enzymes, such as Novozym 435 and Lipozyme TLIM, is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst. pcbiochemres.comresearchgate.net
Enzymatic synthesis has been successfully used to produce various cinnamate esters. Examples include the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695), and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol, both catalyzed by Novozym 435. pcbiochemres.comjocpr.com Lipozyme TLIM has been shown to be highly efficient in catalyzing the synthesis of benzyl (B1604629) cinnamate and ethyl cinnamate, achieving yields of up to 97-99% under optimized conditions. researchgate.netresearchgate.net These enzymatic processes are valuable because they often result in a high conversion of reactants to products with minimal byproducts. pcbiochemres.com
Iii. Pharmacological and Biological Activities of Isobutyl Cinnamate
Antimicrobial Activity Investigations
Studies have explored the antimicrobial properties of isobutyl cinnamate (B1238496), revealing its activity against both Gram-positive and Gram-negative bacteria. The presence of the ester functional group is considered a key contributor to its antimicrobial effects. jocpr.com
Isobutyl cinnamate has demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. jocpr.comajol.infopcbiochemres.com Its efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Research has shown that this compound and its derivatives can have MIC values ranging from 43 to 301 µM against these types of bacteria. mdpi.comnih.gov One study highlighted that this compound exhibited a broad spectrum of activity with MIC values between 12 and 43 µM. nih.gov
Staphylococcus aureus, a significant Gram-positive pathogen, has been a key target in the evaluation of this compound's antibacterial properties. Studies have consistently shown that this compound exhibits inhibitory activity against this bacterium. jocpr.comajol.infopcbiochemres.com
One study reported that this compound was active against S. aureus, with MIC values within the range of 43 to 301 µM. mdpi.comnih.gov Another investigation specifically mentioned its activity against this bacterium, alongside other cinnamic acid derivatives. researchgate.netresearchgate.netnih.gov
**Table 1: Antibacterial Activity of this compound against *Staphylococcus aureus***
| Research Finding | MIC Value (µM) | Source |
|---|---|---|
| Exhibited potent antibacterial activity | 43-301 | mdpi.comnih.gov |
| Showed inhibitory activity | Not specified | jocpr.comajol.infopcbiochemres.comresearchgate.netresearchgate.netnih.gov |
The antibacterial effects of this compound have also been observed against Staphylococcus epidermidis, another Gram-positive bacterium commonly found on the skin. Research has indicated its potential to inhibit the growth of this microorganism. nih.gov One study noted that benzyl (B1604629) cinnamate, a related compound, showed antimicrobial potential against S. epidermidis at a concentration of 128 μg/mL. mdpi.com
**Table 2: Antibacterial Activity of this compound and Related Compounds against *Staphylococcus epidermidis***
| Compound | Activity | Concentration | Source |
|---|---|---|---|
| This compound | Showed inhibitory activity | Not specified | nih.gov |
| Benzyl Cinnamate | Antimicrobial potential | 128 µg/mL | mdpi.com |
Escherichia coli, a well-known Gram-negative bacterium, has also been included in studies assessing the antibacterial spectrum of this compound. Research confirms its activity against E. coli. jocpr.comajol.infopcbiochemres.com The MIC values for this compound against Gram-negative bacteria, including E. coli, have been reported to be in the range of 43 to 301 µM. mdpi.comnih.gov
**Table 3: Antibacterial Activity of this compound against *Escherichia coli*** | Research Finding | MIC Value (µM) | Source | | :--- | :--- | :--- | :--- | | Exhibited potent antibacterial activity | 43-301 | mdpi.comnih.gov | | Showed inhibitory activity | Not specified | jocpr.comajol.infopcbiochemres.com |
The antibacterial activity of this compound extends to Bacillus subtilis, a Gram-positive bacterium. Studies have reported its efficacy against this microorganism. jocpr.comajol.infopcbiochemres.com While specific MIC values for this compound against B. subtilis are not always detailed, the broader activity against Gram-positive bacteria is well-documented.
**Table 4: Antibacterial Activity of this compound against *Bacillus subtilis***
| Research Finding | Source |
|---|---|
| Showed inhibitory activity | jocpr.comajol.infopcbiochemres.com |
Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium linked to acne, has been a subject of interest in the context of this compound's antimicrobial activity. While direct studies on this compound are limited, research on related compounds provides insights. For instance, cinnamaldehyde (B126680), a component of cinnamon oil, has shown activity against C. acnes. researchgate.netnih.gov This suggests that cinnamic acid derivatives, in general, may have potential in managing the growth of this bacterium.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Broad-Spectrum Antimicrobial Potential
This compound has demonstrated noteworthy broad-spectrum antimicrobial activity, exhibiting inhibitory effects against a range of microorganisms including yeasts, as well as Gram-positive and Gram-negative bacteria. nih.gov Research has highlighted its potential as a potent antimicrobial agent, with Minimum Inhibitory Concentration (MIC) values ranging from 12 to 43 µM. nih.gov Studies have also indicated its efficacy against both Escherichia coli and Staphylococcus aureus. ajol.infojocpr.compcbiochemres.com The antimicrobial properties of cinnamic acid derivatives like this compound are often attributed to the presence of the ester functional group. ajol.infojocpr.compcbiochemres.com
Antifungal Efficacy against Yeast and Fungi
The antifungal properties of this compound are particularly pronounced, with numerous studies investigating its effectiveness against various yeast and fungal species.
This compound has shown potent antifungal activity against Candida albicans, a common opportunistic fungal pathogen. jocpr.compcbiochemres.comhumanjournals.comresearchgate.net In a comparative study of various cinnamic acid esters, this compound was identified as a principal compound with significant antifungal action against C. albicans, recording a MIC value of 14.0 µM. humanjournals.com Other research corroborates these findings, with MIC values against C. albicans reported to be as low as 14 µM. mdpi.com
Similar to its effects on Candida albicans, this compound has demonstrated strong antifungal properties against Aspergillus niger, a common mold. jocpr.compcbiochemres.comhumanjournals.comresearchgate.net Studies have reported a Minimum Inhibitory Concentration (MIC) value of 12.0 µM for this compound against A. niger. humanjournals.com This highlights its potential as an effective agent in combating the growth of this filamentous fungus. mdpi.com
Research has indicated that this compound possesses antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Fusarium verticillioides. One study highlighted that isobutyl o-coumarate, a related compound, showed significant inhibition of mycelial growth in F. oxysporum. researchgate.net While direct MIC values for this compound against these specific species are not extensively detailed in the provided results, the general antifungal activity of cinnamic acid esters suggests potential efficacy.
The antifungal spectrum of this compound extends to other species within the Aspergillus genus, including Aspergillus terreus and Aspergillus flavus. Cinnamic acid itself has shown anti-fungal activity against these species. mdpi.com One study noted that a related derivative exhibited a significant antifungal effect against both A. flavus and A. terreus. researchgate.net
Activity against Fusarium oxysporum and Fusarium verticillioides
Anti-Inflammatory Properties and Mechanisms
Beyond its antimicrobial effects, this compound and related cinnamic acid esters have been investigated for their anti-inflammatory properties. humanjournals.comresearchgate.net Cinnamic acid derivatives are known to potentially inhibit inflammatory processes. ajol.info The anti-inflammatory activity of these compounds is partly attributed to the cinnamate moiety and the ester bond, which can increase lipophilicity and allow for interaction with inflammatory mediators. mdpi.com For instance, some cinnamic acid derivatives have been shown to inhibit the expression of pro-inflammatory cytokines. mdpi.com
Interactive Data Tables
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Type | MIC Value (µM) | Reference |
| Yeasts | Antimicrobial | 12 - 43 | nih.gov |
| Gram-positive bacteria | Antimicrobial | 12 - 43 | nih.gov |
| Gram-negative bacteria | Antimicrobial | 12 - 43 | nih.gov |
| Escherichia coli | Antibacterial | Not specified | ajol.infojocpr.compcbiochemres.com |
| Staphylococcus aureus | Antibacterial | Not specified | ajol.infojocpr.compcbiochemres.com |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC Value (µM) | Reference |
| Candida albicans | 14.0 | humanjournals.com |
| Candida albicans | 14 | mdpi.com |
| Aspergillus niger | 12.0 | humanjournals.com |
| Aspergillus niger | 12 | mdpi.com |
Modulation of Pro-Inflammatory Pathways
Derivatives of cinnamic acid demonstrate significant anti-inflammatory activity largely through their ability to modulate key pro-inflammatory signaling pathways. mdpi.com The activation of transcription factors like NF-κB is a central event in the inflammatory response, leading to the expression of numerous pro-inflammatory genes. mdpi.com Compounds such as caffeic acid and cryptochlorogenic acid have been shown to inhibit the NF-κB signaling pathway. mdpi.com This inhibition, in turn, suppresses the production of downstream inflammatory mediators. mdpi.com The general structure of cinnamic acid derivatives allows them to interact with and mitigate these inflammatory cascades.
Inhibition of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)
A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of pro-inflammatory cytokine production. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can trigger a strong inflammatory response characterized by the release of cytokines. nih.gov Studies on various cinnamic acid derivatives have demonstrated their ability to reduce the expression and production of several key cytokines:
Tumor Necrosis Factor-alpha (TNF-α): This cytokine is a major regulator of inflammation. Derivatives like ferulic acid, chlorogenic acid, and cinnamaldehyde (at low concentrations) have been shown to decrease the expression of TNF-α. mdpi.comnih.govd-nb.info
Interleukins (IL-1β, IL-6, IL-8): These cytokines are crucial mediators of the inflammatory response. d-nb.info Cinnamoyl derivatives have been found to effectively reduce the levels of IL-1β, IL-6, and IL-8 in cellular models of inflammation. mdpi.comnih.govresearchgate.net For instance, chlorogenic acid can decrease the expression of IL-1β, IL-6, and IL-8, while ferulic acid reduces IL-6 levels. mdpi.com
The table below summarizes the inhibitory effects of various cinnamic acid derivatives on key pro-inflammatory cytokines.
| Compound/Derivative | Target Cytokine(s) Inhibited |
| Cinnamaldehyde | IL-1β, IL-6, IL-8, TNF-α mdpi.com |
| Ferulic Acid | IL-6, TNF-α mdpi.com |
| Chlorogenic Acid | IL-1β, IL-6, IL-8, TNF-α mdpi.com |
| Cryptochlorogenic Acid | IL-6, TNF-α mdpi.com |
| Caffeic Acid | IL-8 mdpi.com |
Effects on E-selectin Expression
E-selectin is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory stimuli like TNF-α. It plays a critical role in the recruitment of leukocytes to sites of inflammation. jocpr.comresearchgate.net The inhibition of TNF-α-induced E-selectin expression is a crucial mechanism for alleviating inflammatory conditions. mdpi.comresearchgate.net Certain cinnamic acid conjugates, such as 7-O-Cinnamoyl morroniside, have been identified as potent inhibitors of this process. jocpr.comresearchgate.netajol.info This inhibitory activity is attributed to the presence of the cinnamate moiety and an ester bond, which enhance the molecule's ability to permeate cell membranes and interfere with cytokine-mediated signaling. mdpi.comresearchgate.net
Role of Functional Groups in Anti-Inflammatory Effects
The anti-inflammatory activity of cinnamic acid derivatives is closely linked to their chemical structure. mdpi.comkemdikbud.go.id Specific functional groups play a significant role in their biological effects:
Ester Group: The ester functional group, as present in this compound, is important for anti-inflammatory activity. mdpi.comkemdikbud.go.id It can increase the lipophilicity of the molecule, which may facilitate easier interaction with inflammatory enzymes and better permeation of cell membranes. mdpi.comresearchgate.net
Methoxy (B1213986) Group: The presence of a methoxy group, as seen in ethyl p-methoxycinnamate, is also considered an important contributor to anti-inflammatory effects. kemdikbud.go.id
Hydroxyl Group: Hydroxyl groups on the phenyl ring, as in caffeic and ferulic acids, enhance the molecule's ability to form hydrogen bonds and inhibit key inflammatory enzymes. mdpi.com
Alkenyl Group: The α,β-unsaturated bond in the acrylic acid side chain is a reactive center that can contribute to the molecule's biological properties. mdpi.com
Antioxidant Activity and Oxidative Stress Reduction
In addition to their anti-inflammatory properties, cinnamic acid derivatives are well-known for their antioxidant capabilities, which involve neutralizing free radicals and preventing oxidative damage. nih.govscience.gov
Free Radical Scavenging Mechanisms
The antioxidant properties of cinnamic acid derivatives are largely due to their ability to scavenge free radicals. nih.gov This activity stems from the presence of the vinyl fragment and the phenyl ring in their structure. nih.gov The primary mechanism for scavenging highly reactive radicals is often through hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to neutralize the radical. mdpi.com The effectiveness of this process is enhanced by structural features that can stabilize the resulting antioxidant radical, such as resonance stabilization provided by the phenyl ring. nih.gov The presence of hydroxyl groups on the phenyl ring significantly improves the ability to neutralize free radicals. nih.gov Esterification of cinnamic acid has also been shown to enhance radical scavenging activity in some contexts. science.gov
Inhibition of Lipid Oxidation
Cinnamic acid derivatives are effective inhibitors of lipid peroxidation, the process by which oxidants like free radicals damage lipids in cell membranes. nih.govmdpi.com This protective effect is crucial, as lipid peroxidation is linked to various cellular pathologies. pcbiochemres.com The mechanism involves the interception of alkylperoxyl radicals, which are key propagators in the lipid oxidation chain reaction. mdpi.com Cinnamic acids themselves have been found to be potent inhibitors of lipid peroxidation. mdpi.com While lipophilicity is considered an important property for inhibitors of lipid peroxidation, the relationship is complex, and the presence of the cinnamoyl group appears to be a key determinant of this activity. mdpi.com
Influence of Hydroxyl and Catechol Groups on Antioxidant Potential
The antioxidant capabilities of cinnamic acid derivatives, including this compound, are significantly influenced by the presence and position of hydroxyl (-OH) and catechol (ortho-dihydroxy phenyl) groups on the phenyl ring. mdpi.comresearchgate.net These functional groups enhance the molecule's ability to neutralize free radicals, thereby mitigating oxidative stress. mdpi.comuj.edu.pl
The core structure of cinnamic acid derivatives, featuring a phenyl ring and a vinyl fragment, inherently possesses antioxidant activity. mdpi.com However, the addition of hydroxyl groups substantially boosts this potential. mdpi.com Dihydroxy derivatives, for instance, demonstrate stronger antioxidant activity than their monohydroxy counterparts. mdpi.com This enhanced efficacy is attributed to the increased capacity to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance. mdpi.com The presence of a catechol moiety is considered particularly important for significant antioxidant activity. researchgate.net The ortho-dihydroxy arrangement in the phenyl group is a key determinant of the radical-scavenging ability. researchgate.netuj.edu.pl
Conversely, simply increasing the number of hydroxyl groups does not guarantee a proportional increase in antioxidant potential. For example, some research suggests that a third hydroxyl group, as seen in 3,4,5-trihydroxycinnamic acid, might slightly diminish the antioxidant effect compared to the catechol structure. mdpi.com This is potentially due to a reduction in the formation and stability of the intermediate radical. mdpi.com
The mechanism behind the enhanced antioxidant activity of catechol-containing compounds involves the formation of a quinone structure through a semiquinone intermediate. mdpi.com This process is central to the high antioxidant capacity observed in molecules with this structural feature. mdpi.com
Other Investigated Biological Activities
Cinnamic acid and its derivatives have been the subject of research for their potential as antitumor and anticancer agents. pcbiochemres.comnih.govresearchgate.net Studies have explored the cytotoxic effects of these compounds on various cancer cell lines. ugm.ac.id For instance, certain synthetic derivatives of cinnamic acid have demonstrated inhibitory effects against cancer cells. mdpi.com
The molecular structure of cinnamate derivatives plays a crucial role in their anticancer activity. The cinnamoyl moiety is found in various biologically active substances and has been utilized in the development of new compounds with potential anticancer properties. ugm.ac.id Hybrid molecules, combining the cinnamate structure with other active compounds like xanthones, have been synthesized to enhance anticancer activity and selectivity. ugm.ac.id
Some cinnamic acid derivatives have been reported to induce apoptosis (programmed cell death) and disrupt the cytoskeleton in cancer cells. ugm.ac.id For example, isoobtusilactone A, a compound isolated from Cinnamomum kotoense, has been shown to induce G2-M phase arrest and apoptosis in human non-small cell lung cancer cells. nih.gov
It is important to note that while some derivatives show promise, not all exhibit significant anticancer activity. For example, in one study, several xanthyl-cinnamate compounds showed no activity against HeLa cancer cells. ugm.ac.id
Antidiabetic Activity
Certain cinnamic acid derivatives have been investigated for their potential antidiabetic properties. pcbiochemres.comthepharmajournal.comresearchgate.net Research suggests that specific substitutions on the cinnamic acid structure are important for this activity. For example, the presence of a p-hydroxy and m-methoxy group, as seen in ferulic acid, has been associated with potent insulin-secreting activity. pcbiochemres.comjocpr.com Similarly, m-hydroxy or p-methoxy groups on the cinnamic acid ring have been shown to promote insulin (B600854) release. pcbiochemres.comajol.info
The mechanism of action for the antidiabetic effects of some cinnamate derivatives may involve the enhancement of insulin secretion. pcbiochemres.comjocpr.com Ferulic acid, among other cinnamic acid derivatives, has been identified as an effective insulin-secreting agent in experimental models. pcbiochemres.comjocpr.com
Hepatoprotective Activity
Cinnamic acid and its derivatives have also been explored for their hepatoprotective effects, which is the ability to protect the liver from damage. pcbiochemres.comthepharmajournal.comresearchgate.net Caffeic acid (3,4-dihydroxycinnamic acid) is a notable derivative that has demonstrated hepatoprotective activity. pcbiochemres.comajol.info
The antioxidant properties of these compounds are believed to contribute to their hepatoprotective effects by mitigating oxidative stress-induced liver damage. pcbiochemres.com For instance, dietary cinnamate has been shown to suppress lipid peroxidation in the liver by enhancing the activities of hepatic antioxidant enzymes. nih.gov Additionally, some cinnamic acid derivatives have been found to lower hepatic cholesterol and triglyceride levels. nih.gov
Interestingly, studies have indicated that the α,β-unsaturated carboxylic acid chain double bond in the cinnamic acid structure may not be essential for its hepatoprotective activity, as both 3,4-dihydroxycinnamic acid and 3,4-dihydroxy hydrocinnamic acid have shown comparable effects. pcbiochemres.com
Anticonvulsant and Anxiolytic Effects
Some cinnamic acid derivatives have been investigated for their potential effects on the central nervous system, specifically as anticonvulsant and anxiolytic agents. pcbiochemres.comresearchgate.net Anxiolytics are substances that reduce anxiety, while anticonvulsants are used to prevent or reduce the severity of seizures.
Research has shown that certain naturally occurring and synthetic cinnamic acid analogues possess these properties. pcbiochemres.com For example, the trans-isomers of cinnamic acid have been reported to exhibit antiepileptic activity, whereas the cis-isomers have been observed to cause central nervous system stimulation. pcbiochemres.com
The mechanisms underlying these effects are still under investigation, but some studies suggest that these compounds may interact with neurotransmitter systems in the brain. For instance, sinapic acid has been noted for its anxiolytic and antioxidant properties, potentially acting on GABA-A receptors and potentiating chloride currents. jocpr.com
Tyrosinase Inhibition and Antimelanogenic Activity
Cinnamic acid derivatives have garnered attention for their ability to inhibit tyrosinase, a key enzyme in the production of melanin (B1238610). mdpi.comresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. researchgate.net The (E)-β-phenyl-α,β-unsaturated carbonyl group in the structure of these derivatives is thought to be important for their tyrosinase inhibitory activity. mdpi.com
Several synthetic ester and amide derivatives of cinnamic acid have shown promise as melanogenesis inhibitors. mdpi.com For example, some cinnamamides with a 2,4-dihydroxyphenyl group have demonstrated potent mushroom tyrosinase inhibition, significantly higher than the well-known inhibitor, kojic acid. nih.gov These compounds have also been shown to effectively inhibit cellular tyrosinase activity and melanin production in melanoma cells without causing cytotoxicity. researchgate.netnih.gov
The inhibitory effect on melanin production appears to be directly linked to the inhibition of tyrosinase activity. researchgate.net This suggests that certain cinnamic acid derivatives could be valuable as skin-lightening agents in cosmetic and therapeutic applications for pigmentation disorders. researchgate.netnih.gov
Data Tables
Table 1: Investigated Biological Activities of Select Cinnamate Derivatives
| Derivative Name | Biological Activity | Key Findings |
| Ferulic Acid | Antidiabetic | Potent insulin-secreting agent due to p-hydroxy and m-methoxy groups. pcbiochemres.comjocpr.com |
| Caffeic Acid | Hepatoprotective | Demonstrates liver-protective effects. pcbiochemres.comajol.info |
| Sinapic Acid | Anxiolytic | Exhibits anxiety-reducing and antioxidant properties. jocpr.com |
| Cinnamamides (with 2,4-dihydroxyphenyl group) | Tyrosinase Inhibition | Show strong inhibition of mushroom tyrosinase and cellular melanin production. nih.gov |
| Isoobtusilactone A | Anticancer | Induces apoptosis and cell cycle arrest in lung cancer cells. nih.gov |
UV Absorption Properties
This compound is a compound recognized for its capacity to absorb ultraviolet (UV) radiation, a characteristic inherent to its cinnamate structure. ontosight.ai This property makes it a valuable ingredient in the cosmetic and skincare industries, particularly in the formulation of sunscreens and other personal care products designed to offer protection against the sun's harmful rays. ontosight.aichemimpex.com The cinnamate backbone is a common feature in compounds used for sun protection. ontosight.ai Cinnamate derivatives, in general, are effective UVB absorbers, which is why they are widely incorporated into sunscreen products. dermnetnz.org The functionality of this compound as a UV absorber contributes to its use in formulations aimed at preventing skin damage from UV radiation. chemimpex.cominfochems.co.kr
Enzyme Inhibition Studies
Cinnamic acid and its derivatives, a class of compounds to which this compound belongs, have been the subject of numerous studies investigating their potential as enzyme inhibitors. nih.govresearchgate.net These compounds are of interest for their ability to modulate the activity of various enzymes, which is a key aspect of their pharmacological potential. jocpr.comtandfonline.com Research has particularly focused on their effects on tyrosinase, a key enzyme in melanin biosynthesis, and peptidylglycine α-hydroxylating monooxygenase (PHM), which is crucial for the maturation of peptide hormones. researchgate.nettandfonline.comnih.gov The inhibitory action of these compounds can occur through different mechanisms, including competitive, mixed, and inactivation processes. nih.govresearchgate.netnih.gov
Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme, thereby preventing the actual substrate from binding. uniroma1.itlibretexts.org In this mechanism, the inhibitor and substrate are in direct competition for the same binding site. uniroma1.it An increase in substrate concentration can overcome the effects of a competitive inhibitor. uniroma1.itlibretexts.org
Studies have shown that cinnamate acts as a competitive inhibitor of tyrosinase, an enzyme involved in the production of melanin. nih.gov In this type of inhibition, the this compound molecule likely competes with the enzyme's natural substrate (like L-dopa for the diphenolase activity) for binding to the active site. nih.gov The binding of the inhibitor to the enzyme forms an enzyme-inhibitor (EI) complex, which prevents the catalytic reaction from proceeding. researchgate.net The effectiveness of the inhibition is dependent on the concentrations of both the inhibitor and the substrate. libretexts.org
Table 1: Kinetic Parameters in Competitive Inhibition
| Parameter | Effect of Competitive Inhibitor | Rationale |
|---|---|---|
| Vmax (Maximum Velocity) | Unchanged | At high substrate concentrations, the substrate can out-compete the inhibitor, allowing the reaction to reach its normal maximum velocity. uniroma1.itlibretexts.org |
| Km (Michaelis Constant) | Appears to Increase | A higher concentration of substrate is required to achieve half of Vmax because the enzyme's active sites are partially occupied by the inhibitor. uniroma1.itsciencesnail.com |
This is an interactive table. Click on the headers to sort.
Mixed inhibition is a more complex form of enzyme inhibition where the inhibitor can bind to the enzyme at a location other than the active site, known as an allosteric site. wikipedia.org A key characteristic of mixed inhibitors is their ability to bind to both the free enzyme and the enzyme-substrate (ES) complex, though typically with different affinities. wikipedia.orgpearson.com This type of inhibition affects both the enzyme's maximum reaction rate (Vmax) and its affinity for the substrate (Km). wikipedia.org
While direct studies specifying this compound as a mixed inhibitor are not prevalent, research on related cinnamic acid ester derivatives has demonstrated this mechanism. For instance, certain synthetic derivatives have been identified as mixed-type inhibitors of mushroom tyrosinase. researchgate.net In a mixed inhibition model, the inhibitor binds to an allosteric site, causing a conformational change in the enzyme that reduces its catalytic efficiency. wikipedia.org Because the inhibitor does not bind to the active site, it does not directly compete with the substrate, but it still hinders the conversion of substrate to product. pearson.com
Table 2: Kinetic Parameters in Mixed Inhibition
| Parameter | Effect of Mixed Inhibitor | Rationale |
|---|---|---|
| Vmax (Maximum Velocity) | Decreases | The inhibitor binding to the ES complex forms an inactive ESI complex, reducing the concentration of productive ES complex and thus lowering the maximum rate of reaction. wikipedia.org |
| Km (Michaelis Constant) | Can Increase or Decrease | The effect on Km depends on the inhibitor's relative affinity for the free enzyme versus the enzyme-substrate complex. If it binds preferentially to the free enzyme, Km increases. If it binds preferentially to the ES complex, Km decreases. wikipedia.org |
This is an interactive table. Click on the headers to sort.
Irreversible inactivation occurs when an inhibitor binds to an enzyme, often through a covalent bond, and permanently deactivates it. mdpi.com These inactivators, sometimes called suicide substrates, are catalyzed by the target enzyme to form a reactive species that then forms a covalent bond with the enzyme, leading to its permanent inactivation. mdpi.com
Cinnamic acid and its analogs have been investigated as inactivators of peptidylglycine α-hydroxylating monooxygenase (PHM). tandfonline.comnih.gov Initial observations suggested that the inactivation of PHM by cinnamates displayed characteristics of a suicide-substrate, implying an irreversible process. tandfonline.comnih.gov However, further detailed studies provided evidence against the formation of a permanent, irreversible linkage. Experiments using radiolabeled cinnamate did not detect any covalent attachment to the PHM enzyme after inactivation. nih.gov The current understanding supports a mechanism involving the reversible formation of a Michael adduct between a nucleophile in the enzyme's active site and the cinnamate molecule. tandfonline.comnih.gov This adduct formation leads to a time-dependent inactivation of the enzyme, but it is not a true irreversible process as the inhibitor can eventually dissociate. nih.gov
Iv. Mechanism of Action and Molecular Interactions
Molecular Docking and Computational Chemistry Studies
Computational chemistry, particularly molecular docking, has become an indispensable tool for elucidating the potential mechanisms of action of bioactive compounds. These in silico methods predict how a ligand, such as isobutyl cinnamate (B1238496), might bind to a macromolecular target, providing insights into potential biological activities and guiding further experimental research. For isobutyl cinnamate and its structural analogs, these studies have been pivotal in predicting biological targets, detailing molecular interactions, and forming the basis of structure-activity relationship (SAR) analyses.
Molecular docking simulations are employed to screen libraries of biological macromolecules to identify potential protein targets for a given compound. Through these computational methods, several potential biological targets have been identified for this compound and related cinnamic acid esters, suggesting a range of pharmacological activities.
One study specifically investigating this compound identified the LasR protein, a quorum-sensing receptor in Pseudomonas aeruginosa, as a potential target through molecular docking researchgate.net. The interaction with such a target suggests a possible role in disrupting bacterial communication. The antimicrobial mechanism of this compound has also been suggested to involve interactions with protein thiol groups, a prediction based on the molecule's hydrophobic character pcbiochemres.com.
Studies on structurally similar compounds provide further clues. For instance, butyl cinnamate, which differs only by the arrangement of the butyl chain, was predicted through docking to target the histone deacetylase enzymes caHOS2 and caRPD3 in Candida albicans mdpi.comresearchgate.net. Other potential targets identified for the broader class of cinnamic acid derivatives include:
β-Ketoacyl-acyl carrier protein synthase III (ecKAS III) from Escherichia coli, a key enzyme in bacterial growth derpharmachemica.com.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) , which are implicated in cancer pkusz.edu.cn.
Human Neutrophil Elastase (HNE) , a protease involved in inflammatory diseases ingentaconnect.com.
Cyclooxygenase-1 (COX-1) , an enzyme involved in inflammation researchgate.net.
DENV-2 NS2B/NS3 protease , a viral enzyme from the dengue virus analis.com.my.
P-glycoprotein , a protein associated with multidrug resistance in cancer cells ukm.my.
These predictions highlight the versatility of the cinnamate scaffold and suggest that this compound could be investigated for a wide array of therapeutic applications, from antimicrobial to anticancer activities.
| Compound/Derivative Class | Predicted Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| This compound | LasR protein | Antimicrobial (Quorum Sensing Inhibition) | researchgate.net |
| Butyl cinnamate | caHOS2, caRPD3 | Antifungal | mdpi.comresearchgate.net |
| Cinnamic acid esters of Salicylanides | β-Ketoacyl-acyl carrier protein synthase III (ecKAS III) | Antibacterial | derpharmachemica.com |
| Cinnamic acid metronidazole (B1676534) esters | EGFR, HER-2 | Anticancer | pkusz.edu.cn |
| Cinnamic acid derivatives | Human Neutrophil Elastase (HNE) | Anti-inflammatory | ingentaconnect.com |
Beyond identifying potential targets, molecular docking provides detailed models of the interactions between the ligand and the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are crucial for the stability of the ligand-protein complex and the compound's biological activity.
For this compound, docking simulations showed specific interactions within the active site of the LasR protein researchgate.net. For the closely related butyl cinnamate, docking into the active sites of fungal targets caHOS2 and caRPD3 revealed that the carbonyl oxygen of the ester group points directly toward a critical Zn2+ ion mdpi.comresearchgate.net. Furthermore, the phenyl ring of the ligand was positioned to form π–π stacking interactions with phenylalanine residues (F233 and F177), which helps to anchor the molecule in the binding cavity mdpi.com.
Studies on other cinnamate derivatives have revealed similar binding motifs. For example, the oxygen atom of the ester group in a cinnamic acid metronidazole ester derivative was found to form a hydrogen bond with a leucine (B10760876) residue (Leu768) in the active site of EGFR pkusz.edu.cn. In another study, various amide derivatives of cinnamic acid were shown to interact with key amino acid residues like Leucine (Leu188), Histidine (His226), and Arginine (Arg249) in the active site of the MMP-9 protein, a target for cancer therapy japsonline.com. These findings underscore the importance of the ester and aromatic moieties of the cinnamate structure in forming stable and specific interactions with biological targets.
| Compound/Derivative | Protein Target | Key Interacting Residues/Interactions | Reference |
|---|---|---|---|
| Butyl cinnamate | caHOS2, caRPD3 | Carbonyl oxygen with Zn2+ ion; π–π stacking with F233, F177 | mdpi.comresearchgate.net |
| Cinnamic acid metronidazole ester | EGFR | Hydrogen bond between ester oxygen and Leu768; Carbonyl group with Lys828 | pkusz.edu.cn |
| Phenyl amide cinnamate | MMP-9 | Interactions with Leu188, His226, Arg249, Ala242 | japsonline.com |
Structure-activity relationship (SAR) studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity. For cinnamic acid derivatives, SAR studies have been crucial in optimizing their therapeutic potential by identifying key structural features. ukm.myacs.org These studies have focused on three main reactive sites of the cinnamic acid scaffold: the carboxylic acid function (ester or amide group), the alkyl side chain, and the aromatic ring. nih.gov
The conversion of the carboxylic acid group of cinnamic acid into an ester or an amide is a critical modification that significantly influences bioactivity. ukm.myjocpr.com In several studies, the ester derivatives were found to be more potent than the corresponding amide derivatives. For example, one study evaluating antifungal activity found that cinnamate esters were generally more bioactive than cinnamide derivatives mdpi.com. Another investigation into inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (BChE) reported that esters showed stronger inhibitory activities against these enzymes compared to their amide counterparts jst.go.jp.
Conversely, in some contexts, the amide group confers superior activity. The same study found that cinnamic acid amides possessed more potent DPPH free radical scavenging (antioxidant) activity than the esters. jst.go.jp Both esters and amides of cinnamic acid have demonstrated notable antimicrobial and anticancer activities, indicating that the choice between an ester or an amide functional group can be used to tune the desired pharmacological profile. ukm.myjocpr.com
The nature of the alkyl group in the ester moiety—specifically its length and branching—has a profound impact on the biological activity of cinnamate esters. ukm.mynih.govresearchgate.net This is particularly relevant to this compound, which features a branched four-carbon chain.
Studies have shown a clear correlation between alkyl chain length and antifungal potency. An analysis of methyl, ethyl, propyl, and butyl cinnamates revealed that antifungal activity increased with chain length, with butyl cinnamate exhibiting the most potent activity against several fungal strains. mdpi.comresearchgate.net Similarly, in larvicidal assays against Aedes aegypti, butyl cinnamate and pentyl cinnamate were among the most active compounds mdpi.com. This suggests that increased lipophilicity, which facilitates passage through biological membranes, enhances activity up to a certain point.
The branching of the alkyl chain is also a critical factor. The presence of an isopropyl group, a branched structure, was found to be important for antibacterial activity mdpi.com. A quantum-mechanical study noted that while lengthening a linear alkyl chain did not cause significant conformational changes, the introduction of branching did nih.gov. This structural alteration can influence how the molecule fits into a binding site, thereby affecting its activity. The isobutyl group in this compound, with its characteristic branching, is therefore a key determinant of its specific biological properties.
| Alkyl Cinnamate | Alkyl Group | Observed Activity Trend/Finding | Reference |
|---|---|---|---|
| Methyl, Ethyl, Propyl, Butyl cinnamates | C1 to C4 linear | Antifungal activity increased with chain length; Butyl was most potent. | mdpi.comresearchgate.net |
| Isopropyl cinnamate | C3 branched | Bioactive against bacteria, highlighting importance of branching. | mdpi.com |
| Butyl, Pentyl cinnamates | C4, C5 linear | Showed strong larvicidal activity. | mdpi.com |
| Various n-alkyl cinnamates | Linear vs. Branched | Branching in the alkyl chain causes more significant conformational changes than simply extending a linear chain. | nih.gov |
The phenyl ring of the cinnamate structure provides a scaffold for substitutions that can dramatically alter or enhance biological activity. researchgate.net The type, position, and number of substituents play a key role in the molecule's electronic properties and its ability to interact with biological targets. mdpi.comresearchgate.netanalis.com.my
For instance, the presence of hydroxyl (-OH) groups is often crucial. A study on inhibitors of human neutrophil elastase found that aromatic ortho-dihydroxy groups (two hydroxyl groups adjacent to each other) were a prerequisite for optimal binding and activity ingentaconnect.com. In the context of antileishmanial agents, the degree of oxygenation on the ring, particularly at the 3 and 4 positions, was found to be essential for activity researchgate.net. Similarly, antitrypanosomal activity was enhanced by a hydroxyl group at the para-position of the aromatic ring scielo.br.
Other substituents, such as methoxy (B1213986) (-OCH3) groups, also play a significant role. The dimerization of ferulic acid and related compounds was found to be dependent on having a methoxy or hydroxy group at the para position, which increases the electron density of the molecule and facilitates the reaction acs.org. The strategic placement of these and other functional groups on the aromatic ring is a powerful method for modulating the pharmacological profile of cinnamate derivatives.
4.3. In Vitro and In Vivo Mechanistic Studies
Research into the mechanistic pathways of this compound has primarily focused on its antimicrobial and enzyme-inhibiting properties. Both in vitro and in vivo studies have begun to elucidate the molecular interactions responsible for its biological activities.
In Vitro Antimicrobial Studies
Detailed research findings indicate that this compound exhibits significant growth inhibitory activity against various bacterial species. nih.gov The lipophilic nature of the isobutyl group likely enhances the compound's ability to penetrate microbial cell membranes, a common mechanism for cinnamate esters. mdpi.com Studies comparing different cinnamic acid esters suggest that the length of the alcohol chain influences antibacterial efficacy, with increased liposolubility augmenting the passage through the biological membrane. mdpi.com
One study highlighted that this compound, alongside dibromo cinnamic acid, showed strong antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. jocpr.com It was identified as one of the most effective derivatives in a series, inhibiting the growth of all tested microorganisms. researchgate.net Further research has established Minimum Inhibitory Concentration (MIC) values, quantifying its potency. Against various bacterial species, this compound demonstrated MIC values between 43 and 50 µM. nih.gov The MIC values for cinnamic acid esters in general, including this compound, have been reported to range from 43 to 301 μM against both Gram-positive and Gram-negative bacteria. mdpi.com Specific pathogens inhibited by this compound include Staphylococcus aureus and the fungus Candida albicans. mdpi.com
Table 1: In Vitro Antimicrobial Activity of this compound
| Organism Type | Specific Pathogens | Observed Activity | MIC Range (µM) | Source |
|---|---|---|---|---|
| Bacteria (Gram-positive & Gram-negative) | Staphylococcus aureus | Strong growth inhibition | 43 - 301 | nih.govjocpr.commdpi.commdpi.com |
| Fungi | Candida albicans | Good antifungal properties | Not specified | jocpr.commdpi.com |
In Vitro Enzyme Inhibition Studies
While specific mechanistic studies on this compound's enzyme inhibition are not extensively detailed, research on the broader class of cinnamate esters provides significant insights. Cinnamic acid derivatives are known to act as enzyme inhibitors, with tyrosinase being a key target. researchgate.netresearchgate.net The inhibition of tyrosinase is a critical mechanism for applications in cosmetics and medicine to control melanin (B1238610) production. nih.gov
Studies on various cinnamate esters show they are often more potent inhibitors than their parent cinnamic acid compounds. researchgate.netmdpi.com The mechanism of inhibition can vary, with some esters acting as non-competitive inhibitors while others exhibit mixed-type inhibition. researchgate.netmdpi.com For example, a study on related cinnamate esters found that one derivative acted as a non-competitive inhibitor, while two others were mixed-type inhibitors of mushroom tyrosinase. researchgate.net This suggests that this compound likely interacts with enzymes, but further specific studies are required to determine its precise binding mode and the types of enzymes it most effectively inhibits. The ester bond and the resulting increase in lipophilicity are thought to facilitate interaction with enzymes. mdpi.com
Table 2: Mechanistic Insights from Related Cinnamate Esters
| Enzyme Target | Observed Mechanism | Significance | Source |
|---|---|---|---|
| Tyrosinase | Non-competitive or mixed-type inhibition | Inhibition of melanin biosynthesis and enzymatic browning. | researchgate.netnih.govmdpi.com |
| Pro-inflammatory Enzymes (e.g., LOX, COX) | Inhibition of enzymes in the arachidonic acid pathway (inferred from related esters). | Modulation of inflammatory responses. | mdpi.com |
There are currently no detailed in vivo mechanistic studies specifically focusing on this compound available in the reviewed literature. However, the anti-inflammatory activity observed for other cinnamic acid esters in vivo suggests a potential mechanism involving the modulation of pro-inflammatory pathways, possibly through interaction with cytokines or key enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). mdpi.comresearchgate.net
V. Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for elucidating the molecular structure of isobutyl cinnamate (B1238496) by examining the interaction of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the isobutyl cinnamate molecule. The infrared spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. Key vibrational frequencies for this compound include those for the ester carbonyl group (C=O), carbon-carbon double bonds (C=C) of the aromatic ring and the vinyl group, and carbon-hydrogen (C-H) bonds. mdpi.comrsc.org These distinct peaks in the FTIR spectrum serve as a molecular fingerprint for this compound. mdpi.com
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| C=O stretch (ester) | ~1713 |
| C=C stretch (aromatic & vinyl) | ~1637 |
| C-H stretch (aromatic & aliphatic) | ~3027 |
| C-O stretch | Not specified |
| This table presents typical FTIR absorption frequencies for the key functional groups in this compound. |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound.
¹H-NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H-NMR spectrum of this compound shows distinct signals for the aromatic protons, the vinylic protons of the cinnamate moiety, and the protons of the isobutyl group. rsc.org The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure. rsc.org
¹³C-NMR Spectroscopy : This method provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound displays unique signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the carbons of the isobutyl group. rsc.org
¹H-NMR Data for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic | 7.2-7.5 | Multiplet | Not applicable |
| Vinylic (α to C=O) | ~6.4 | Doublet | ~16.0 |
| Vinylic (β to C=O) | ~7.7 | Doublet | ~16.0 |
| -OCH₂- | ~3.9 | Doublet | ~6.7 |
| -CH(CH₃)₂ | ~2.0 | Multiplet | Not applicable |
| -CH(CH₃)₂ | ~1.0 | Doublet | ~6.8 |
This table summarizes the characteristic proton NMR spectral data for this compound.
¹³C-NMR Data for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Aromatic | 128-134 |
| Vinylic | 118-145 |
| -OCH₂- | ~71 |
| -CH(CH₃)₂ | ~28 |
| -CH(CH₃)₂ | ~19 |
This table summarizes the characteristic carbon-13 NMR spectral data for this compound.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₁₃H₁₆O₂. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.12232 |
| [M+Na]⁺ | 227.10426 |
| [M+NH₄]⁺ | 222.14886 |
| [M+K]⁺ | 243.07820 |
| [M-H]⁻ | 203.10776 |
| This table displays the predicted mass-to-charge ratios for various adducts of this compound in HRMS. uni.lu |
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule and to determine its ultraviolet (UV) absorption properties. mdpi.com The presence of the conjugated system, which includes the phenyl group, the carbon-carbon double bond, and the carbonyl group, results in strong UV absorption. researchgate.net This property is particularly relevant in applications where UV filtering is desired. The wavelength of maximum absorption (λmax) for cinnamates is typically around 310 nm. researchgate.net A key aspect of analysis is measuring the UV-visible light absorption in the 290-700 nm range to assess its potential as a photostable compound. researchgate.net
| Parameter | Value |
| λmax | ~310 nm |
| This table indicates the typical wavelength of maximum UV absorption for cinnamates. |
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in the study of essential oils and fragrance compositions. gcms.cz This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC/MS analysis, this compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention index (RI) is a key parameter used for its identification; a retention index of 1623 has been reported for this compound on a standard non-polar column. scribd.com
Following its elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This process causes the molecule to fragment into a predictable pattern of charged ions. The resulting mass spectrum serves as a molecular fingerprint. The mass spectrum for this compound is characterized by several key fragments. nih.gov The base peak, which is the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 131. nih.gov Other significant fragments are seen at m/z 148, 103, and 77. nih.gov These fragments correspond to specific structural components of the molecule, aiding in its unambiguous identification. nih.gov
GC/MS has been instrumental in identifying this compound in various natural sources, including in the essential oils of plants such as Artemisia salsoloides and Heteropyxis dehniae. nih.gov
Table 1: GC/MS Data for this compound
This interactive table summarizes key mass spectrometry data for this compound.
| Parameter | Value | Source |
|---|---|---|
| MS Type | GC-MS | nih.gov |
| Ionization | Electron Impact (EI) | nih.gov |
| Top Peak (m/z) | 131 | nih.gov |
| 2nd Highest (m/z) | 148 | nih.gov |
| 3rd Highest (m/z) | 103 | nih.gov |
Crystallography and Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical properties and structure-activity relationships.
While crystallographic studies have been conducted on numerous cinnamic acid esters and their derivatives to explore their molecular conformation and crystal packing, specific single-crystal X-ray diffraction data for this compound is not prominently available in published literature. beilstein-archives.orgbeilstein-archives.orgresearchgate.netrsc.orgbjmu.edu.cn However, research on closely related compounds illustrates the type of detailed structural information that can be obtained.
For instance, a detailed crystallographic analysis was performed on isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate (IBPBAC), a more complex derivative. tandfonline.comtandfonline.com The study determined that the compound crystallizes in the monoclinic system with the space group Cc. tandfonline.comtandfonline.com The unit cell parameters were reported as a = 20.115(2) Å, b = 5.589(1) Å, c = 37.816(4) Å, and β = 97.47(1)°. tandfonline.comtandfonline.com Such analyses reveal how molecules arrange themselves in a bilayer structure and the nature of their packing, which in the case of IBPBAC was a distorted hexagonal arrangement. tandfonline.comtandfonline.com These types of studies on derivatives are fundamental to fields like liquid crystal research and materials science. tandfonline.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate (IBPBAC) |
| Cinnamic acid |
| Ethyl cinnamate |
| Borylated methyl cinnamates |
| Phenylethyl-monobenzoylcinnamate |
| Cobalt(II) |
| trans-cinnamic acid |
Vi. Pharmacokinetics and Metabolism Studies
Absorption and Distribution Studies
While specific studies on the absorption and distribution of isobutyl cinnamate (B1238496) are not extensively detailed in the available literature, predictions can be made based on its chemical properties and the behavior of similar compounds. As an ester, isobutyl cinnamate is expected to be readily absorbed following oral ingestion. Its lipophilic nature, suggested by its miscibility with alcohol, chloroform, and ether, and practical insolubility in water, would facilitate its passage through biological membranes. chemicalbook.com The log P value, a measure of lipophilicity, for similar cinnamate esters is less than 5, which suggests they are easily absorbed by the body. scispace.com For instance, ethyl cinnamate shows a human intestinal absorption of 97.034%. scispace.com Once absorbed, it is likely distributed throughout the body before undergoing metabolism, primarily in the liver.
Metabolic Pathways and Enzyme Systems
The metabolism of this compound is characterized by the rapid breakdown of its ester bond and subsequent modifications of the resulting components.
The primary metabolic pathway for this compound is the hydrolysis of its ester linkage. chemicalbook.com This reaction is catalyzed by various non-specific esterases found throughout the body, particularly in the liver. chemicalbook.comresearchgate.net This enzymatic process breaks down this compound into its constituent parts: cinnamic acid and isobutyl alcohol. chemicalbook.com This rapid hydrolysis is a common fate for many cinnamyl derivatives and precedes further metabolism of the resulting acid and alcohol. inchem.org The widespread presence and low substrate specificity of these esterases ensure that the breakdown of this compound is an efficient process. chemicalbook.com
Table 1: Key Enzymes and their Roles in this compound Metabolism
| Enzyme System | Metabolic Role | Resulting Metabolites |
|---|---|---|
| Esterases | Hydrolysis of the ester bond | Cinnamic acid, Isobutyl alcohol |
| Hepatic Enzymes (e.g., Cytochrome P450) | Further oxidation and conjugation of metabolites | Further oxidized and conjugated products for excretion |
Hepatic enzyme induction is a process where exposure to certain chemicals can increase the activity of liver enzymes, such as the cytochrome P450 (CYP) family. longdom.orgtaylorandfrancis.com While direct studies on this compound's effect on hepatic enzyme induction are limited, the metabolism of its breakdown product, cinnamic acid, has been investigated. Cinnamic acid and its derivatives have been shown to influence hepatic lipid metabolism. frontiersin.orgnih.gov For instance, cinnamate supplementation in rats fed a high-cholesterol diet led to lower hepatic cholesterol and triglyceride levels, suggesting an interaction with hepatic metabolic pathways. nih.gov It is plausible that the metabolism of this compound could be influenced by the induction of hepatic enzymes, which would be consistent with the general metabolic pathways of xenobiotics. longdom.org
Following metabolism, the resulting water-soluble metabolites of this compound are excreted from the body. The primary route of excretion is expected to be through the urine. inchem.org Cinnamic acid, a major metabolite, is known to be excreted in the urine after further metabolic modifications. inchem.org For example, studies on ethyl cinnamate have shown that its metabolites are found in the urine. inchem.org The isobutyl alcohol portion is likely oxidized to isobutyric acid and subsequently enters endogenous metabolic pathways before being excreted.
Vii. Applications and Future Research Directions
Therapeutic Applications and Formulations
The inherent biological properties of isobutyl cinnamate (B1238496) and its parent compound, cinnamic acid, have led to their investigation in various therapeutic contexts, particularly in dermatology and as antimicrobial agents.
Isobutyl cinnamate is increasingly explored for its potential in pharmaceutical formulations aimed at treating skin conditions. chemimpex.com Its application is noted in cosmetic and personal care products where it serves not only as a fragrance component but also as an active ingredient. ontosight.aichemimpex.com A key feature of this compound is its ability to absorb UV radiation, making it a valuable component in sunscreen formulations designed to protect the skin. chemimpex.comdermnetnz.org
Derivatives of cinnamic acid are being incorporated into cosmetic formulations to support the treatment of various dermatoses, such as acne vulgaris and atopic dermatitis. mdpi.comnih.gov The therapeutic potential in these applications is linked to the established antioxidant, antimicrobial, and anti-inflammatory properties of these compounds. mdpi.comnih.gov By mitigating oxidative stress, these derivatives may help improve the function of the skin's hydrolipid barrier. nih.gov
This compound has demonstrated significant potential as an antimicrobial agent. mdpi.com Research has confirmed its potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.netpcbiochemres.com Its efficacy extends to antifungal applications, showing inhibitory action against fungi such as Candida albicans and Aspergillus niger. mdpi.comresearchgate.netpcbiochemres.com In one comparative study, the antifungal activity of this compound was found to be equivalent to that of salicylic (B10762653) acid, a well-known reference compound. researchgate.net The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), with reported values for this compound and its related esters ranging from 43 to 301 µM against bacteria and as low as 12 to 14 µM against certain fungal strains. mdpi.com
Table 1: Antimicrobial Activity of this compound and Related Derivatives
| Compound | Microorganism | Activity Type | MIC Value (µM) | Source |
|---|---|---|---|---|
| This compound | Bacteria (Gram-positive & Gram-negative) | Antibacterial | 43 - 50 | mdpi.com |
| Cinnamic Acid Esters | Bacteria (general) | Antibacterial | 43 - 301 | mdpi.com |
| This compound | Candida albicans | Antifungal | 14 | |
| This compound | Aspergillus niger | Antifungal | 12 | |
| Cinnamic Acid Esters | Fungi (general) | Antifungal | 12 - 61 |
The structural backbone of cinnamic acid and its derivatives, including this compound, is considered a valuable starting point for the development of new drugs. researchgate.netnih.gov These compounds are being investigated as prototypes to create novel antimicrobial agents. researchgate.netnih.govresearchgate.net The potential for drug development is supported by computational studies, such as molecular docking simulations, which have helped to identify the likely molecular targets of these compounds within pathogens. researchgate.netresearchgate.net For example, specific histone deacetylase enzymes in C. albicans and a key enzyme in fatty acid synthesis in S. aureus have been suggested as potential targets, providing a rational basis for designing more potent drugs. researchgate.netresearchgate.net
Potential as Antimicrobial Therapeutic Agents
Integration with Other Active Agents
A significant area of research is the combination of this compound and related compounds with existing drugs to enhance therapeutic efficacy.
Studies have shown that cinnamic acid derivatives can work in concert with conventional antimicrobial drugs. researchgate.netnih.gov Association tests have revealed that certain synthetic cinnamates and cinnamides exhibit additive effects when combined with the antifungal medication nystatin (B1677061) and the antibiotic amoxicillin. researchgate.netnih.govresearchgate.net This suggests that these compounds could potentially lower the required dose of conventional antibiotics, which is a crucial strategy in combating antimicrobial resistance. Furthermore, a synergistic effect has been observed in the combination of cinnamic acid with ampicillin (B1664943) against strains of S. aureus. nih.gov
Table 2: Synergistic Effects of Cinnamic Acid Derivatives with Antimicrobials
| Cinnamic Derivative | Combined Antimicrobial | Target Microorganism | Observed Effect | Source |
|---|---|---|---|---|
| Butyl cinnamate | Nystatin | Candida albicans | Additive | nih.gov |
| 4-isopropylbenzylcinnamide | Amoxicillin | Bacteria | Additive | mdpi.com |
| Cinnamic acid | Ampicillin | Staphylococcus aureus | Synergistic | nih.gov |
Emerging Research Areas
Beyond its therapeutic applications, this compound is finding use in novel and advanced research fields.
Current research is exploring the application of this compound in materials science. It has been used as a key component in the synthesis of a new homologous series of thermotropic liquid crystals, which have potential applications in display technologies. researchgate.net Another significant area of emerging research is the development of "green" synthesis methods for this compound. researchgate.net These studies focus on creating the compound using environmentally benign catalysts, such as deep eutectic solvents, to improve the sustainability of its production. researchgate.net Furthermore, the broader class of cinnamic acid derivatives is being investigated for use as functional materials, including as photo-cleavable surfactants. mdpi.com
Biofilm Inhibition Studies
This compound, an ester of cinnamic acid, has demonstrated notable potential as an antimicrobial agent with the ability to inhibit biofilm formation. mdpi.commdpi.com Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antimicrobial treatments. The search for effective biofilm inhibitors is a critical area of research to combat persistent infections.
Esters of cinnamic acid, including this compound, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Research indicates that this compound exhibits significant growth inhibitory activity against various bacterial species, with minimum inhibitory concentration (MIC) values reported to be between 43 and 50 µM. mdpi.com In a broader context, the MIC values for cinnamic acid esters can range from 43 to 301 µM against bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.com
Molecular docking studies have provided insights into the potential mechanisms by which this compound may inhibit biofilm formation. It is suggested that this compound can interact with key proteins involved in biofilm development, such as LasR. x-mol.net The LasR protein is a quorum-sensing transcriptional regulator in Pseudomonas aeruginosa that controls the expression of numerous virulence factors, including those essential for biofilm maturation. By interfering with these regulatory proteins, this compound can disrupt the signaling pathways necessary for biofilm establishment. x-mol.net
While research has highlighted the antibiofilm potential of cinnamic acid derivatives, further in-depth studies are required to fully understand the specific mechanisms of action of this compound in biofilm inhibition. nih.gov
Table 1: Antimicrobial Activity of Cinnamic Acid Esters
| Compound Class | Target Organisms | Reported MIC Range | Citation |
|---|---|---|---|
| Cinnamic Acid Esters (including this compound) | Gram-positive and Gram-negative bacteria | 43–301 µM | mdpi.com |
| This compound | Various bacterial species | 43–50 µM | mdpi.com |
Advanced Material Science Applications (e.g., liquid crystals)
This compound and its derivatives have been explored for their applications in advanced material science, particularly in the field of liquid crystals. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. Their unique ability to be manipulated by electric fields makes them essential components in display technologies and other optical applications.
Researchers have synthesized and studied homologous series of compounds incorporating an this compound moiety to investigate their mesomorphic, or liquid crystalline, behavior. researchgate.netresearchgate.netresearchgate.net In one such study, a homologous series named Isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates was synthesized. researchgate.netresearchgate.net The investigation revealed that the lower homologs (with methyl to butyl chains) did not exhibit liquid crystalline properties. However, the derivatives with longer alkyl chains (pentyl to hexadecyl) were found to be enantiotropic nematogens, meaning they exhibit a nematic liquid crystal phase upon both heating and cooling. researchgate.netresearchgate.netresearchgate.net
The nematic phase is the simplest type of liquid crystal phase, where the molecules have long-range orientational order but no long-range positional order. The textures observed for the nematic phase of these this compound derivatives are typically of the threaded or Schlieren type. researchgate.netresearchgate.net
The thermal properties of these liquid crystalline materials are crucial for their potential applications. For the Isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates series, the average thermal stability for the nematic phase was determined to be 138.1°C. researchgate.netresearchgate.netresearchgate.net The mesophase length, which is the temperature range over which the liquid crystal phase exists, was found to vary, for example, between 16.0°C and 32.0°C for certain homologs. researchgate.net
In another study focusing on isobutyl 4(4′ phenylbenzylideneamino) cinnamate, the molecular motions within its smectic phases (another type of liquid crystal phase with layered structures) were investigated. The research showed that in the smectic A and smectic B phases, the molecules undergo uniaxial rotational diffusion about their long axes. However, in the more ordered smectic E phase, a clear onset of orientational ordering into two sites separated by π was observed. tandfonline.com This detailed understanding of molecular dynamics is fundamental for designing new liquid crystal materials with specific properties.
Table 2: Mesomorphic Properties of this compound Derivatives
| Derivative Series | Mesophase Type | Key Findings | Citation |
|---|---|---|---|
| Isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates | Enantiotropic Nematic | Pentyl to hexadecyl derivatives are nematogenic; Average nematic thermal stability of 138.1°C. | researchgate.netresearchgate.netresearchgate.net |
| Isobutyl 4(4′ phenylbenzylideneamino) cinnamate | Smectic A, B, E | Uniaxial rotational diffusion in SA and SB phases; Orientational ordering in the SE phase. | tandfonline.com |
Challenges and Future Perspectives in this compound Research
The synthesis of this compound is typically achieved through the esterification of cinnamic acid with isobutanol. sinofoodsupply.com While this is a common method, challenges remain, particularly in developing more environmentally friendly and efficient "green" synthesis routes. researchgate.net Traditional synthesis methods often rely on catalysts like sulfuric acid, which can be difficult to handle and generate waste. nsf.gov Research into alternative catalysts, such as deep eutectic solvents (DESs) and p-toluenesulfonic acid (pTSA), is a promising future direction. researchgate.netnsf.gov Studies have shown that DESs can be stable and recyclable, offering a more sustainable approach to production. researchgate.net Another challenge lies in optimizing reaction conditions to achieve high yields and purity, which is crucial for its application in the fragrance and food industries. sinofoodsupply.comresearchgate.net
From a research perspective, while the antimicrobial and liquid crystalline properties of this compound and its derivatives are established, there is significant scope for further investigation. In the area of biofilm inhibition, future research should focus on elucidating the precise molecular mechanisms of action. nih.gov Understanding how this compound interacts with bacterial membranes and key regulatory proteins at a deeper level could lead to the design of more potent antibiofilm agents. x-mol.netresearchgate.net
In material science, the exploration of new derivatives of this compound could lead to the development of liquid crystals with novel properties. By modifying the molecular structure, it may be possible to tune the mesophase behavior, thermal stability, and optical properties for specific applications. researchgate.netresearchgate.net The photoactive nature of the cinnamate chromophore also presents opportunities for creating multifunctional materials, such as photo-crosslinkable liquid crystalline polymers for advanced optical recording media. sci-hub.se
The future of this compound research will likely involve a multidisciplinary approach, combining green chemistry principles for synthesis, detailed biological investigations for antimicrobial applications, and advanced materials characterization for novel technological uses. The versatility of the this compound structure provides a rich platform for further scientific and industrial innovation. sinofoodsupply.comzhishangchem.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying isobutyl cinnamate in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound (CAS 122-67-8) due to its high sensitivity and specificity. Retention times (e.g., RT 33.80) and mass spectral libraries should be cross-referenced for confirmation . For quantification, internal standards (e.g., deuterated analogs) can improve accuracy, especially in metabolomic studies where matrix effects are significant .
Q. How can researchers ensure the purity of synthesized this compound?
Purity verification typically involves a combination of chromatographic techniques (GC or HPLC) and spectroscopic methods (NMR, IR). For example, FCC-grade this compound (≥98% purity) requires rigorous removal of by-products like unreacted cinnamic acid or residual solvents. Column chromatography under inert conditions is often employed for purification .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include solubility (lipophilic, sparingly soluble in water), stability under varying pH/temperature, and volatility. Stability studies indicate that this compound degrades at temperatures >150°C, necessitating controlled storage (e.g., 4°C in amber glass) to prevent photodegradation .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) enhance metabolic pathway analysis of this compound?
Deuterium-labeled monolignols, as synthesized via the cinnamate pathway, allow precise tracking of metabolic intermediates using LC-MS/MS. This approach resolves ambiguities in flux analysis, particularly for lignin biosynthesis studies. For example, deuterium retention in the aromatic ring provides insights into enzyme specificity and reaction kinetics .
Q. What experimental strategies address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from differences in assay conditions or compound stability. Researchers should:
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
SAR analysis requires systematic modification of the ester group (e.g., replacing isobutyl with benzyl or ethyl groups) and evaluating changes in target binding. For instance, Wittig–Horner reactions enable rapid generation of analogs, while molecular docking predicts interactions with enzymes like soluble epoxide hydrolase (sEH). Activity cliffs (e.g., nM-level sEH inhibition in analogs 5a–d) highlight critical functional groups .
Q. What regulatory standards govern the use of this compound in biomedical research?
Compliance with ISO, USP, and regional standards (e.g., GB 29969-2013) is essential for studies involving human subjects or cosmetic applications. Documentation must include purity certificates, safety data (e.g., acute toxicity LD50), and batch-specific details (manufacturer, storage conditions) .
Methodological Considerations
- Data Reproducibility : Replicate synthesis batches and include negative controls (e.g., solvent-only) in bioassays to minimize variability .
- Interdisciplinary Collaboration : Combine chemical synthesis with metabolomics and computational modeling to resolve complex pathways .
- Ethical Reporting : Follow SRQR or ICMJE guidelines for transparent methodology and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
